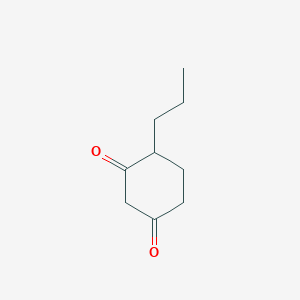

4-Propylcyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18456-81-0 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-propylcyclohexane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |

InChI Key |

WWLVJBISOZBFCG-UHFFFAOYSA-N |

SMILES |

CCCC1CCC(=O)CC1=O |

Canonical SMILES |

CCCC1CCC(=O)CC1=O |

Synonyms |

4-Propyl-1,3-cyclohexanedione |

Origin of Product |

United States |

Strategic Synthesis and Derivatization of 4 Propylcyclohexane 1,3 Dione Analogues

Methodologies for the Preparation of Substituted Cyclohexane-1,3-dionesCurrent time information in Bangalore, IN.nih.govgoogle.com

The construction of the cyclohexane-1,3-dione framework can be achieved through several elegant and efficient synthetic strategies. Among these, consecutive Michael-Claisen processes and various condensation reactions have emerged as powerful tools for chemists.

Consecutive Michael-Claisen Processes for Cyclohexane-1,3-dione Derivative SynthesisCurrent time information in Bangalore, IN.nih.govgoogle.com

A highly effective and regioselective method for the synthesis of cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen reaction sequence. Current time information in Bangalore, IN.organic-chemistry.org This approach has been successfully applied to the synthesis of these derivatives from both unsubstituted and substituted acetones. Current time information in Bangalore, IN. The process is renowned for its ability to construct the cyclic dione (B5365651) framework in a controlled and predictable manner.

The cornerstone of this methodology is the remarkable regioselectivity observed during the initial Michael addition, which is followed by a Claisen cyclization. Current time information in Bangalore, IN.organic-chemistry.org In this process, the enolate of a ketone, such as acetone (B3395972), acts as the Michael donor. nih.govgoogle.com Under thermodynamically controlled conditions, the more substituted enolate preferentially participates in the Michael addition to an α,β-unsaturated ester. nih.govgoogle.com This initial addition is then followed by an intramolecular Claisen condensation, which results in the formation of the six-membered carbocyclic ring of the cyclohexane-1,3-dione. google.com

This domino reaction sequence, often referred to as a [3+3] process, has proven to be a robust method for synthesizing a variety of cyclohexane-1,3-dione derivatives. google.com The reaction exhibits a high degree of regioselectivity, with the Michael addition consistently occurring at the more hindered site of the ketone enolate. google.com

The success of the consecutive Michael-Claisen process hinges on the careful optimization of reaction conditions and the choice of an appropriate catalyst system. For instance, the use of sodium hydride (NaH) as a base at low temperatures, ranging from -10 °C to 0 °C, has been shown to be effective in preparing the acetone enolate while minimizing the formation of by-products. Current time information in Bangalore, IN. The reaction can be carried out under neat conditions or in a suitable solvent. Current time information in Bangalore, IN.

In other variations of this process, strong bases like potassium tert-butoxide (t-BuOK) in a mixture of tert-butanol (B103910) and tetrahydrofuran (B95107) (THF) have been employed to facilitate the reaction, particularly in the synthesis of 4,4-disubstituted cyclohexane-1,3-diones. nih.govgoogle.com The choice of base and solvent system is critical for controlling the generation of the desired enolate and promoting the cascade reaction sequence. nih.govgoogle.com The loading of reactants and catalyst concentration can also significantly impact the reaction rate and yield. rsc.org

| Parameter | Condition | Effect | Reference |

| Base | Sodium Hydride (NaH) | Generates enolate at low temperatures, minimizing by-products. | Current time information in Bangalore, IN. |

| Base | Potassium tert-butoxide (t-BuOK) | Promotes cascade reaction for 4,4-disubstituted derivatives. | nih.govgoogle.com |

| Temperature | -10 °C to 0 °C | Optimizes enolate formation and reaction control. | Current time information in Bangalore, IN. |

| Solvent | Neat or Toluene | Effective reaction media for NaH-mediated synthesis. | Current time information in Bangalore, IN.researchgate.net |

| Solvent | t-BuOH-THF | Suitable for t-BuOK catalyzed reactions. | nih.govgoogle.com |

| Reactant Loading | Minimized cyclic 1,3-dione | Can lead to faster reaction rates and higher yields. | rsc.org |

Condensation Reactions for Substituted Cyclohexane-1,3-dione Framework Construction

Condensation reactions provide an alternative and versatile approach to the synthesis of substituted cyclohexane-1,3-diones. These reactions often involve the cyclization of δ-ketoesters. For example, δ-ketoesters can be cyclized to the corresponding cyclohexane-1,3-dione derivatives when treated with an alcoholic solution of sodium methoxide. Another method involves the three-component condensation of an amine, such as 6-aminoquinoline (B144246), with formaldehyde (B43269) and a cyclic β-diketone like cyclohexane-1,3-dione to produce more complex fused heterocyclic systems. mdpi.com

Approaches for Introducing the Propyl Moiety at the C4 Position

The introduction of an alkyl substituent at the C4 position of the cyclohexane-1,3-dione ring is a key step in the synthesis of analogues like 4-propylcyclohexane-1,3-dione. Direct alkylation strategies are a primary method for achieving this transformation.

Direct Alkylation Strategies

The direct C-alkylation of cyclohexane-1,3-diones can be a challenging endeavor due to the potential for competing O-alkylation. However, specific strategies have been developed to favor the desired C-alkylation.

One effective method involves the generation of the dianion of cyclohexane-1,3-dione. This is typically achieved by treating the dione with a strong base, such as lithium diisopropylamide (LDA), in a suitable solvent system that may include hexamethylphosphoramide (B148902) (HMPA) to enhance reactivity. The resulting dianion can then be reacted with an appropriate alkylating agent, such as propyl iodide, to introduce the propyl group at the C4 position. rsc.org This approach has been successfully used to synthesize various C4-alkylated cyclohexane-1,3-dione derivatives. rsc.org

Another strategy to overcome the challenge of O-alkylation involves the use of a protecting group. For instance, the dione can be converted to a ketodimethyl hydrazone derivative. This modification directs the alkylation to the C2 position. Subsequent deprotection of the hydrazone yields the C-alkylated cyclohexane-1,3-dione. nih.gov While this method is effective for C2 alkylation, direct C4 alkylation often requires the dianion approach.

Precursor-Based Synthetic Routes

The synthesis of this compound relies on established methodologies in organic chemistry, primarily involving carbon-carbon bond-forming reactions to construct the six-membered ring. A prominent and efficient method is the consecutive Michael-Claisen [3 + 3] condensation process. acs.org This strategy involves the reaction of a ketone with an α,β-unsaturated ester in the presence of a base. google.comresearchgate.net

For the synthesis of this compound, a suitable precursor pair would be 2-pentanone and an acrylic acid ester, such as ethyl acrylate. The reaction is typically initiated by a strong base, like sodium hydride or potassium tert-butoxide, which deprotonates the α-carbon of 2-pentanone to form an enolate. acs.orggoogle.com This enolate then acts as a nucleophile in a Michael addition to the ethyl acrylate. A subsequent intramolecular Claisen condensation of the resulting intermediate leads to the formation of the cyclic dione structure. acs.orgnih.gov This one-pot process is valued for its atom economy and ability to generate the core structure efficiently. google.comgoogle.com

Another classical approach for constructing cyclohexane-1,3-dione rings is the Dieckmann condensation, which involves the intramolecular cyclization of a diester. organic-chemistry.org While broadly applicable for 5- or 6-membered rings, its application to specifically synthesize the 4-propyl derivative would require a custom-synthesized acyclic diester precursor.

A further method involves the gas-phase cyclization of a δ-keto ester. google.com For instance, an appropriate ester of 5-oxo-octanoic acid could be passed over a thermally stable solid catalyst, such as active carbon, at high temperatures (200°C to 350°C) to yield this compound. google.com

The choice of synthetic route often depends on the desired scale, available starting materials, and required purity. The Michael-Claisen approach is frequently favored for its directness and operational simplicity. acs.orggoogle.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Precursors | Typical Reagents & Conditions | Advantages | Disadvantages |

| Michael-Claisen Condensation | 2-Pentanone, Ethyl Acrylate | Strong base (e.g., NaH, KOtBu), Aprotic solvent (e.g., THF, Toluene) | One-pot reaction, good atom economy, high regioselectivity. acs.orggoogle.comresearchgate.net | Requires strictly anhydrous conditions. |

| Dieckmann Condensation | Substituted Adipic acid diester | Base (e.g., NaOEt), Alcoholic solvent | Well-established for ring formation. organic-chemistry.org | Requires multi-step synthesis of the precursor diester. |

| Gas-Phase Cyclization | Ester of 5-oxo-octanoic acid | Solid catalyst (e.g., Active Carbon), High temperature (200-500°C) | Potentially suitable for continuous flow processes. google.com | Requires specialized equipment for high-temperature gas-phase reactions. |

Advanced Derivatization Strategies for this compound

The this compound scaffold is a versatile platform for the synthesis of more complex molecules due to the reactivity of its dione functionality and the potential for modifying its propyl side chain. researchgate.netresearchgate.net

Chemical Transformations of the Dione Functionality

The two carbonyl groups and the active methylene (B1212753) group situated between them are the primary sites for chemical transformations. The diketone exists in equilibrium with its enol tautomer, which significantly influences its reactivity.

Enol Ether and Enamine Formation: The acidic enolic proton can be readily removed by a base, and the resulting enolate can be trapped by electrophiles. Reaction with alkylating agents in the presence of a base leads to the formation of O-alkylated enol ethers. Similarly, condensation with primary or secondary amines, often with azeotropic removal of water, yields enamines or enaminones. researchgate.net These derivatives are crucial intermediates for building heterocyclic systems.

Knoevenagel Condensation: The active methylene group between the two carbonyls can participate in Knoevenagel condensations with aldehydes and ketones. researchgate.net This reaction, typically catalyzed by a weak base, results in the formation of an α,β-unsaturated system by creating a new carbon-carbon double bond at the C-2 position.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) rings. These reactions significantly expand the molecular diversity achievable from the initial scaffold. researchgate.net

Functionalization of the Propyl Side Chain

Modifying the propyl side chain offers another avenue for creating analogues, although it can be more challenging due to the lower reactivity of alkyl chains compared to the dione ring. Selective functionalization often requires specific reagents and conditions to avoid reactions at the more reactive ring positions.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the propyl chain, typically at the secondary carbon, which is the most reactive C-H bond. This halogenated derivative can then serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Selective oxidation of the propyl side chain is challenging but can be achieved under controlled conditions. For instance, certain microbial or enzymatic oxidation methods can introduce a hydroxyl group. More aggressive chemical oxidation could potentially lead to the formation of a ketone or carboxylic acid on the side chain, though this may also affect the dione ring. researchgate.net A study has reported the synthesis of 5-(2-(ethylthio)propyl)cyclohexane-1,3-dione, indicating that functional groups can be incorporated into the side chain during the synthesis of the scaffold itself. sioc-journal.cn

Formation of Complex Molecular Architectures from this compound Scaffolds

The this compound framework serves as a valuable building block in the total synthesis of natural products and other complex molecular architectures. acs.orgresearchgate.netresearchgate.net Its inherent functionality allows for its incorporation into larger ring systems and polycyclic structures.

Annulation Reactions: The dione and its derivatives can undergo various annulation reactions to build fused ring systems. For example, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, can be used to construct a new six-membered ring fused to the original cyclohexane (B81311) core, leading to decalin-type structures.

Tandem and Cascade Reactions: The reactivity of the dione allows for the design of elegant tandem or cascade reactions. A Knoevenagel condensation followed by a 6π-electrocyclization is a powerful strategy for constructing fused aromatic or heteroaromatic rings, such as tetrahydroxanthones. researchgate.net

Precursor for Natural Product Synthesis: Cyclohexane-1,3-dione derivatives are key intermediates in the synthesis of numerous biologically active alkaloids and other natural products. acs.orgnih.gov For instance, derivatives have been employed in the total synthesis of complex molecules like galanthamine (B1674398) and aspidospermidine, where the cyclohexane-1,3-dione unit forms a critical part of the final molecular structure. nih.gov

Table 2: Key Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Functional Group Transformed | Product Type |

| Enol Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Enolizable dione | Alkoxycyclohexenone |

| Knoevenagel Condensation | Aldehyde, Base (e.g., Piperidine) | Active methylene group | 2-Alkylidene-4-propylcyclohexane-1,3-dione |

| Heterocycle Formation | Hydrazine, Heat | Dicarbonyl system | Fused pyrazole (B372694) derivative |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), Light | Propyl C-H bonds | Bromo-propylcyclohexane-1,3-dione |

| Annulation (e.g., Robinson) | Methyl vinyl ketone, Base | Enolate/Dione system | Fused bicyclic system (Octahydronaphthalene-dione) |

Elucidation of Keto Enol Tautomerism and Conformational Dynamics in 4 Propylcyclohexane 1,3 Dione Systems

Fundamental Principles of Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds

Tautomerism is a chemical phenomenon describing the interconversion of constitutional isomers, typically involving the migration of a hydrogen atom and the shifting of double bonds. openstax.orglibretexts.org A prevalent example of this is keto-enol tautomerism, where a carbonyl compound containing an α-hydrogen is in equilibrium with its enol isomer. openstax.org While for most simple monocarbonyl compounds, such as cyclohexanone (B45756), the keto form is overwhelmingly dominant at equilibrium, the situation is markedly different for 1,3-dicarbonyl compounds. openstax.org

In 1,3-dicarbonyl systems, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium. libretexts.org This stabilization arises from two primary factors: conjugation and intramolecular hydrogen bonding. libretexts.org The carbon-carbon double bond of the enol is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-electron system. libretexts.org For acyclic 1,3-dicarbonyls like 2,4-pentanedione, this arrangement allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, which further enhances the stability of the enol form. libretexts.orgresearchgate.net

However, in cyclic 1,3-dicarbonyl compounds like derivatives of cyclohexane-1,3-dione, the formation of such an intramolecular hydrogen bond is sterically impossible. researchgate.net Despite this, the enol form is still significantly populated. The stabilization in these cyclic systems is attributed to the formation of strong intermolecular hydrogen bonds, which can lead to the creation of stable dimeric or polymeric structures in solution and in the solid state. researchgate.net The equilibrium between the diketo and enol forms is sensitive and can be influenced by various factors including the solvent, temperature, and the nature of substituents on the ring. researchgate.netcore.ac.uk The interconversion is catalyzed by both acids and bases. openstax.org Acid catalysis involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. openstax.org Base catalysis proceeds through the formation of a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. openstax.org

Experimental Investigations of Tautomeric Equilibria in 4-Propylcyclohexane-1,3-dione and Related Systems

Experimental studies, primarily using nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the tautomeric equilibria of cyclohexane-1,3-dione systems. researchgate.netcore.ac.uk These investigations have demonstrated that such compounds exist as a mixture of the diketo form and a more stable enol form. researchgate.net The precise ratio of these tautomers is not fixed but is dynamically influenced by the surrounding chemical environment and physical conditions.

Solvent Effects on Tautomeric Ratios

The choice of solvent has a profound impact on the position of the keto-enol equilibrium for 1,3-dicarbonyl compounds. researchgate.netresearchgate.net The relative stability of the tautomers can be shifted by the solvent's polarity and its ability to form hydrogen bonds. researchgate.netnih.gov

Generally, nonpolar, aprotic solvents tend to favor the enol tautomer. researchgate.net In contrast, polar solvents can stabilize the typically more polar keto tautomer and can disrupt the intermolecular hydrogen bonding networks that stabilize the enol form, thereby shifting the equilibrium towards the diketone. researchgate.netirb.hr Studies on related cyclohexane-1,3-dione derivatives have shown that increasing solvent polarity leads to a higher proportion of the more polar triketo or diketo forms. irb.hr For instance, in the herbicide clethodim, which contains a cyclohexane-1,3-dione moiety, the E-ketoenolimine is the only form detected in nonpolar CDCl₃, while mixtures with the E-diketoenamine form are observed in more polar solvents like acetone-d₆ and DMSO-d₆. researchgate.net

| Solvent | Polarity | Typical Effect on Cyclohexane-1,3-dione Equilibrium |

| Chloroform (B151607) (CDCl₃) | Low | Favors enol form researchgate.net |

| Acetone (B3395972) | Medium | Increases proportion of keto form irb.hrresearchgate.net |

| Dimethyl Sulfoxide (B87167) (DMSO) | High | Further increases proportion of keto form researchgate.netirb.hrresearchgate.net |

| Water / Methanol | High (Protic) | Can significantly shift equilibrium towards keto form by disrupting intermolecular H-bonds researchgate.netsonar.ch |

This table illustrates general trends observed in related 1,3-dicarbonyl systems as specific data for this compound is not available.

Influence of the Propyl Substituent on Keto-Enol Preferences

Substituents on the cyclohexane-1,3-dione ring can influence the tautomeric equilibrium through electronic and steric effects. researchgate.netcore.ac.uk In the case of this compound, the propyl group at the C4 position is an electron-donating alkyl group. Studies on related compounds, such as 4-methyl-cyclohexane-1,3-dione, provide insight into the likely effects. researchgate.net

Electron-donating groups can influence the relative acidities of the α-protons and the stability of the conjugated system in the enol form. However, research on similar systems often shows that the electronic effect of a simple alkyl group at the 4-position is generally modest. For example, a study comparing various substituted pentane-1,3,5-triones found that an electron-releasing methyl group favored the dienol form, while an electron-withdrawing chlorine atom shifted the equilibrium toward the more polar keto forms. irb.hr Based on these principles, the electron-donating nature of the propyl group in this compound would be expected to slightly favor the enol form compared to an unsubstituted ring, though this effect may be minimal. Steric effects of the propyl group are not expected to significantly alter the fundamental keto-enol preference, as the tautomerism involves the C1, C2, and C3 atoms of the ring.

Temperature-Dependent Tautomeric Analysis

The keto-enol tautomeric equilibrium is a dynamic process that is sensitive to temperature. core.ac.uknih.gov Variable temperature NMR studies on related β-dicarbonyl systems have shown that changes in temperature can significantly shift the equilibrium position. nih.govirb.hr

Generally, an increase in temperature shifts the equilibrium towards the more polar tautomer, which is typically the diketo form in the case of cyclohexane-1,3-diones, especially in polar solvents like DMSO. irb.hr This is because the enolization process is often exothermic, meaning the formation of the more stable enol form is favored at lower temperatures. As the temperature is raised, the equilibrium constant for the formation of the enol decreases, resulting in a higher population of the diketo form. irb.hr Thermodynamic parameters for the tautomerization process can be determined by analyzing the equilibrium constants at different temperatures. researchgate.net

| Temperature | Expected Trend in a Polar Solvent (e.g., DMSO) |

| Low (e.g., -60 °C) | Equilibrium favors the less polar enol form nih.gov |

| Room Temperature (e.g., 20 °C) | Intermediate mixture of keto and enol forms irb.hr |

| High (e.g., 140 °C) | Equilibrium significantly shifts toward the more polar keto form irb.hr |

This table illustrates general temperature-dependent trends for related 1,3-dicarbonyl systems.

Theoretical and Computational Studies of Tautomerism in this compound

Theoretical and computational chemistry provides powerful tools for investigating the intricacies of tautomerism, complementing experimental findings. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) are widely used to model the structures, relative energies, and transition states of the tautomers of cyclohexane-1,3-dione derivatives. researchgate.netnih.gov These studies help elucidate the factors governing the stability of each form and the energy barriers for their interconversion.

For related systems like 4,4-dimethyl- and 4-methyl-cyclohexane-1,3-dione, theoretical calculations have been employed to optimize the geometries of the keto and enol forms and to analyze their relative stabilities. researchgate.net Such studies consistently find that one of the possible enol forms is energetically more stable than the diketo form, which aligns with experimental observations that these compounds exist predominantly as the enol tautomer. researchgate.net

Quantum Chemical Calculations for Relative Stability of Tautomers

Quantum chemical calculations are essential for quantifying the relative stabilities of the diketo and enol tautomers of this compound. By employing methods like DFT with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate the Gibbs free energies (G) of the optimized structures for each tautomer. researchgate.netmdpi.com The tautomer with the lower calculated energy is predicted to be the more stable and thus the major species at equilibrium. mdpi.com

Calculations performed on analogous systems like benzoylcyclohexane-1,3-dione and 4-methyl-cyclohexane-1,3-dione have shown that the enol form is more stable than the keto form. researchgate.netresearchgate.net The energy difference between the tautomers provides a quantitative measure of the equilibrium position. Furthermore, these computational models can incorporate solvent effects using methods like the Polarizable Continuum Model (PCM), which allows for the prediction of how the tautomeric equilibrium will shift in different media, often showing stabilization of the more polar keto form in polar solvents. researchgate.netsonar.ch

| Computational Method | Basis Set | Typical Finding for Cyclohexane-1,3-dione Systems |

| DFT (e.g., B3LYP) | 6-311G(d,p) | The enol tautomer is calculated to be the most stable form in the gas phase. researchgate.netmdpi.com |

| DFT with SCRF/PCM | 6-311G(d,p) | Inclusion of a polar solvent model reduces the energy gap between the enol and keto forms, indicating a shift toward the keto tautomer. researchgate.net |

| MP2 | 6-311++G(d,p) | Often used for higher accuracy energy calculations, confirming the relative stabilities predicted by DFT. nih.gov |

This table summarizes common computational approaches and findings for related cyclohexane-1,3-dione systems.

Natural Bond Orbital (NBO) Analysis of Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and intermolecular interactions, closely aligning with Lewis structure concepts. wisc.eduuba.ar This approach provides a quantitative framework for analyzing charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. uni-muenchen.deallsubjectjournal.com By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis reveals the extent of electronic delocalization from idealized Lewis structures. uni-muenchen.deacs.org

In the context of this compound, NBO analysis is instrumental in elucidating the electronic landscape of its keto and enol tautomers. For the enol form, significant delocalization is expected due to the formation of a conjugated system and an intramolecular hydrogen bond. semanticscholar.orgorientjchem.org The analysis typically reveals strong donor-acceptor interactions, such as the delocalization of an oxygen lone pair (LP) into the antibonding orbital of an adjacent C-C bond (LP O → σ* C-C) or C=C bond (LP O → π* C=C). A particularly important interaction in the enol tautomer is the charge transfer from the lone pair of the hydrogen-bond accepting oxygen to the antibonding orbital of the O-H bond of the hydrogen-bond donor (LP O → σ* O-H). orientjchem.org

Computational studies on analogous systems, such as 4-methyl-cyclohexane-1,3-dione, provide insight into the magnitude of these stabilizing interactions. researchgate.net The resonance energy (E(2)) associated with these delocalizations quantifies their contribution to the stability of the tautomer. orientjchem.org For the enol form of a substituted cyclohexane-1,3-dione, the π-conjugation within the O=C-C=C-OH framework leads to significant electronic delocalization, stabilizing this tautomer.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis for the Enol Tautomer of an Analogous 1,3-Cyclohexanedione (B196179) System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (2) O (carbonyl) | σ* (O-H) | High | Intramolecular Hydrogen Bond |

| LP (2) O (hydroxyl) | π* (C=C) | Moderate | π-Conjugation/Resonance |

| π (C=C) | π* (C=O) | Moderate | π-Conjugation/Resonance |

Note: The data presented are illustrative and based on findings for analogous β-dicarbonyl systems. orientjchem.org The actual values for this compound would require specific computational analysis.

Conformational Analysis of Keto and Enol Forms

The conformational landscape of this compound is primarily dictated by the six-membered ring, which preferentially adopts a chair conformation to minimize angle and torsional strain. pressbooks.pubmaricopa.edu The presence of the propyl substituent at the C4 position introduces steric considerations that determine the most stable arrangement.

Keto Form: In its diketo form, the cyclohexane-1,3-dione ring exists in a dynamic equilibrium between two chair conformers. The key consideration is the orientation of the C4-propyl group, which can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on C2 and C6, the conformation where the propyl group is in the equatorial position is significantly more stable. pressbooks.pub The energy difference between the equatorial and axial conformers is a measure of this steric strain.

Enol Forms: The process of enolization introduces a planar C=C double bond into the ring, which slightly alters the geometry from a perfect chair. Two distinct enol tautomers are possible, depending on which carbonyl group enolizes. However, due to the C4-substituent, these two enols are not equivalent. The stability of the enol form is enhanced by the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. libretexts.org This hydrogen bond creates a stable six-membered pseudo-ring.

Similar to the keto form, the propyl group in the enol tautomers will strongly prefer the equatorial orientation to avoid steric clashes. Therefore, the most stable conformers will be those with an equatorial propyl group. Studies on related compounds like 4-methyl-cyclohexane-1,3-dione have shown that one keto-enolic form is preferentially formed over the other. researchgate.net The equilibrium between the keto and enol tautomers is a critical factor in the reactivity of the compound. rsc.org While many simple ketones favor the keto form, the additional stability provided by conjugation and intramolecular hydrogen bonding in 1,3-dicarbonyls can significantly increase the population of the enol tautomer. libretexts.org

Table 2: Qualitative Conformational Preferences in this compound

| Tautomer | Substituent Position | Relative Stability | Primary Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Keto | Propyl (Equatorial) | Most Stable Keto Conformer | Avoidance of 1,3-diaxial steric strain. |

| Keto | Propyl (Axial) | Least Stable Keto Conformer | Presence of 1,3-diaxial steric strain. |

| Enol | Propyl (Equatorial) | Most Stable Enol Conformer | π-conjugation, intramolecular H-bond, avoidance of steric strain. |

The chair-to-chair interconversion of the cyclohexanedione ring has an energy barrier, which has been calculated for the parent 1,3-cyclohexanedione to be around 1.87 kcal/mol. scielo.org.mx The presence of substituents can influence this barrier.

Mechanistic Investigations and Reactivity Profiling of 4 Propylcyclohexane 1,3 Dione

Reactivity of the Cyclic C-Nucleophile in 4-Propylcyclohexane-1,3-dione

A notable reaction of this compound is its interaction with electrophilic sulfur species, such as cysteine sulfenic acid (Cys-SOH). rsc.orgresearchgate.net Cysteine sulfenic acid is a transient, reactive oxygen species formed by the oxidation of cysteine residues in proteins and plays a role in cellular signaling. researchgate.netnih.gov The nucleophilic α-carbon of this compound attacks the electrophilic sulfur atom of the sulfenic acid. rsc.orgresearchgate.net This reaction is of significant interest in the development of chemical probes for detecting protein S-sulfenylation, a post-translational modification associated with various physiological and pathological processes. researchgate.netiu.edu The reaction forms a stable thioether adduct, effectively "tagging" the sulfenic acid-modified protein. wfu.edu

The reactivity of this compound towards cysteine sulfenic acid is part of a broader investigation into the reactivity of various cyclic C-nucleophiles. rsc.orgresearchgate.net These studies aim to develop probes with enhanced reactivity and selectivity for detecting sulfenic acids in biological systems. researchgate.net

Kinetic analyses have been conducted to quantify the reactivity of this compound and related compounds with a model sulfenic acid. rsc.orgresearchgate.net The observed pseudo-first-order rate constant (kobs) for the reaction of this compound was determined to be 1.0 min⁻¹. rsc.orgresearchgate.net This value provides a quantitative measure of its reactivity and allows for comparison with other cyclic C-nucleophiles. For instance, its reactivity is slightly lower than that of 4-isopropylcyclohexane-1,3-dione (kobs = 1.3 min⁻¹) but higher than that of the unsubstituted 1,3-cyclohexanedione (B196179) (kobs = 0.4 min⁻¹). rsc.orgresearchgate.netnih.gov These kinetic data are crucial for understanding the structure-reactivity relationships within this class of compounds and for designing more efficient probes for sulfenic acid detection. researchgate.net

Structure-Reactivity Relationships in 4-Substituted Cyclohexane-1,3-diones

The reactivity of 4-substituted cyclohexane-1,3-diones is intricately linked to their molecular structure. Variations in the substituent at the 4-position can significantly influence the electronic and steric properties of the molecule, thereby affecting its nucleophilicity and reaction rates. rsc.orgresearchgate.net

The electronic nature of the substituent at the 4-position of the cyclohexane-1,3-dione ring plays a crucial role in modulating the nucleophilicity of the α-carbon. Alkyl groups, such as the propyl group in this compound, are generally considered to be electron-donating. nih.gov This electron-donating effect can slightly increase the electron density at the α-carbon, potentially enhancing its nucleophilicity.

Studies have shown that straight- and branched-chain alkyl substitutions at the C-4 position can lead to a slight increase in reactivity towards sulfenic acid, up to three-fold faster compared to the unsubstituted 1,3-cyclohexanedione. researchgate.net For example, this compound (kobs = 1.0 min⁻¹) and 4-isopropylcyclohexane-1,3-dione (kobs = 1.3 min⁻¹) both exhibit enhanced reactivity. rsc.orgresearchgate.net Conversely, the introduction of electron-withdrawing groups at the C-4 position, such as a carboxylate ester, has been observed to decrease the reaction rate. researchgate.net This is attributed to the delocalization of electron density away from the α-carbon, which reduces its nucleophilic character. researchgate.net

| Compound | Substituent at C-4 | kobs (min⁻¹) |

|---|---|---|

| 1,3-Cyclohexanedione | -H | 0.4 |

| This compound | -CH₂CH₂CH₃ | 1.0 |

| 4-Isopropylcyclohexane-1,3-dione | -CH(CH₃)₂ | 1.3 |

| 4-Benzylcyclohexane-1,3-dione | -CH₂Ph | 0.7 |

| Ethyl 2-(2,4-dioxocyclohexyl)acetate | -CH₂CO₂Et | 0.7 |

| Ethyl 2,4-dioxocyclohexane-1-carboxylate | -CO₂Et | 0.1 |

The acidity of the α-protons, quantified by the pKa value, is a fundamental determinant of the nucleophilicity of 1,3-dicarbonyl compounds. ijsrch.comrsc.org A lower pKa indicates a more acidic proton and a greater tendency to form the enolate anion at a given pH. ijsrch.comrsc.org The resulting enolate is the active nucleophilic species. ijsrch.com The pKa of the α-carbon in 1,3-dicarbonyls is relatively low due to the resonance stabilization of the conjugate base. rsc.orgresearchgate.net

The reactivity of cyclic C-nucleophiles towards sulfenic acid is influenced by the position of the acid-base equilibrium of the α-carbon. rsc.org Generally, a lower pKa leads to a more stabilized enolate, which can result in lower reactivity towards certain electrophiles. rsc.org For instance, 1,3-cyclopentanedione (B128120) has a lower pKa (around 4.2-4.3) than 1,3-cyclohexanedione (pKa around 5.2), and it exhibits lower reactivity towards a model sulfenic acid. rsc.org The electronic effects of substituents on the cyclohexane (B81311) ring can influence the pKa of the α-carbon. Electron-donating groups, like the propyl group, may slightly increase the pKa, leading to a less stable and more reactive enolate. Conversely, electron-withdrawing groups would decrease the pKa, resulting in a more stable and less reactive enolate. researchgate.net

| Compound | pKa |

|---|---|

| 1,3-Cyclopentanedione | ~4.2-4.3 |

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 5.2 |

| Barbituric Acid | 4.01 |

Proposed Reaction Pathways and Intermediates involving this compound

The reactivity of this compound is characterized by its dicarbonyl structure and the presence of a propyl group at the C4 position. Its ability to form a stable enolate is central to its various reaction pathways. Mechanistic investigations have proposed several potential transformations, including ring-opening reactions and oligomerization, particularly under specific electrochemical or catalytic conditions.

Potential for Ring-Opening Reactions under Specific Conditions

The cyclic structure of this compound can be cleaved under certain conditions, leading to linear dicarboxylic acid derivatives. This transformation is typically initiated by a nucleophilic attack on the dione (B5365651) ring.

Research into the electrochemical synthesis of 3-propyladipic acid from 4-propylcyclohexanol (B1272916) has provided insights into potential ring-opening mechanisms. researchgate.netua.es In these systems, related intermediates such as 4-propylcyclohexane-1,2-dione are formed. The principles governing the reactivity of these intermediates can be extended to this compound. The key step involves the formation of an enol tautomer. From this enol form, a nucleophilic attack, for instance by a hydroxide (B78521) ion (OH⁻), can initiate the opening of the ring structure. researchgate.netua.es This process is particularly relevant in aqueous media under basic or electrochemical conditions where nucleophiles are readily available. The proposed pathway suggests that the presence of the carbonyl groups facilitates the attack, leading to the cleavage of a carbon-carbon bond within the ring.

Table 1: Proposed Ring-Opening Reaction of this compound

| Condition | Initiating Species | Proposed Intermediate | Final Product Type |

| Electrochemical oxidation / Basic medium | Nucleophile (e.g., Hydroxide) | Enolate/Enol form | Acyclic dicarboxylic acid (e.g., 3-Propyladipic acid) |

This table summarizes the proposed conditions and species involved in the ring-opening of the cyclohexane-1,3-dione ring structure.

Pathways Leading to Oligomerization

In addition to ring-opening, this compound and its related intermediates possess the potential to undergo oligomerization. researchgate.netua.es This process involves the reaction of several monomer units to form a higher molecular weight compound. The formation of these oligomers has been observed as trace byproducts during electrochemical syntheses, contributing to coloration of the reaction mixture. ua.es

The proposed mechanism for oligomerization stems from the electronic properties of the dione's enol or enolate form. ua.es The keto-enol tautomerism results in the formation of a carbon-carbon double bond. The mesomeric effect of the adjacent carbonyl group renders the unsaturated α-carbon atom electrophilic. ua.es This electrophilic center can then be attacked by a nucleophile, which could be another molecule of the dione (acting as an enolate nucleophile), initiating a chain reaction that leads to the formation of oligomers. researchgate.netua.es

Table 2: Proposed Oligomerization Pathway of this compound

| Key Feature | Attacking Species | Site of Attack | Result |

| Electrophilic double bond in enol form | Nucleophile (e.g., another enolate molecule) | Electrophilic α-carbon | Initiation of a chain reaction leading to oligomers |

This table outlines the key mechanistic aspects of the proposed oligomerization pathway.

Advanced Analytical and Computational Methodologies for Structural and Electronic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing empirical data on the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For 4-Propylcyclohexane-1,3-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its structure. The compound exists in equilibrium between its diketo and enol forms, which significantly influences the observed spectra.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The signals for the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups) are typically found in the upfield region. The protons on the cyclohexane (B81311) ring appear as a series of complex multiplets. The methine proton at the C4 position, adjacent to the propyl group, would be distinct. In the enol form, a characteristic downfield signal for the enolic hydroxyl proton would also be present.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected in the diketo form. The two carbonyl carbons (C1 and C3) would appear significantly downfield (typically >200 ppm). The carbons of the propyl group and the saturated carbons of the cyclohexane ring would resonate at higher fields. The presence of the enol tautomer would result in a different set of signals, with the C1 and C3 carbons shifting upfield and the C2 carbon shifting downfield.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, helping to trace the spin systems of the propyl chain and the cyclohexane ring. HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Diketo Form) Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C1, C3) | - | > 200 |

| Methylene (C2) | ~3.5 (singlet or AB quartet) | ~55-60 |

| Methine (C4) | Multiplet | ~45-50 |

| Methylene (C5) | Multiplet | ~25-35 |

| Methylene (C6) | Multiplet | ~35-45 |

| Propyl-CH₂ (alpha) | Multiplet | ~30-40 |

| Propyl-CH₂ (beta) | Multiplet | ~15-25 |

| Propyl-CH₃ (gamma) | Triplet (~0.9) | ~10-15 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by absorptions corresponding to its carbonyl and alkane moieties.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the range of 1700-1740 cm⁻¹. Due to coupling between the two carbonyl groups in the 1,3-dione system, this peak may be split or broadened. The presence of the enol form would introduce a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band near 1600-1650 cm⁻¹. The C-H stretching vibrations of the propyl and cyclohexyl groups are observed as sharp peaks in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1700 - 1740 | Strong |

| C-H (Alkane) | Stretch | 2850 - 3000 | Medium |

| C-H (Alkane) | Bend | 1350 - 1470 | Medium |

| O-H (Enol) | Stretch (Broad) | 3200 - 3600 | Broad |

| C=C (Enol) | Stretch | 1600 - 1650 | Medium |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and can be coupled with chromatographic methods for separation and purity analysis.

Molecular Weight Confirmation: The molecular formula of this compound is C₉H₁₄O₂, corresponding to a molecular weight of approximately 154.21 g/mol . nist.gov Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would show a molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M+Na]⁺) that confirms this mass.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate this compound from any impurities or side products from a reaction mixture. The retention time from the chromatography provides one level of identification, while the mass spectrum of the eluting peak confirms the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₉H₁₄O₂, the calculated exact mass is 154.0994. An HRMS measurement yielding a value extremely close to this confirms the molecular formula with high confidence, distinguishing it from other potential formulas with the same nominal mass. beilstein-journals.orgrsc.org

Computational Chemistry for Molecular Design and Property Prediction

Computational chemistry provides theoretical insights into molecular structure, stability, and electronic properties, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations are valuable for several purposes:

Tautomer Stability: The relative energies of the diketo and various enol tautomers can be calculated to predict their equilibrium populations, which is crucial for interpreting experimental NMR and IR spectra. researchgate.net

Electronic Properties: DFT calculations can map the electron density distribution, generate molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate the electrostatic potential. These properties are key to understanding the molecule's reactivity, including identifying nucleophilic and electrophilic sites.

The properties and structure of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods used to account for these effects in theoretical calculations.

For DFT analysis of this compound, incorporating a solvation model is critical for obtaining results that accurately reflect experimental conditions in solution. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model. researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of molecular geometries, relative tautomer stabilities, and spectroscopic parameters (like NMR chemical shifts) that are more comparable to data measured in solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interactions between a ligand and its target protein at the atomic level. In the context of cyclohexane-1,3-dione derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets, thereby explaining their biological activities.

Research into the anticancer potential of cyclohexane-1,3-dione derivatives has utilized molecular docking to investigate their interactions with receptor tyrosine kinases, such as c-Met. researchgate.netnih.gov The c-Met protein is a key target in cancer therapy, and understanding how these derivatives bind to its active site is crucial for designing more potent inhibitors. nih.gov Docking simulations have revealed that the stability of the complex between a cyclohexane-1,3-dione derivative and the c-Met protein is a critical factor in its inhibitory activity. researchgate.net

Similarly, in the field of herbicide development, molecular docking has been employed to study the interaction of 2-acyl-cyclohexane-1,3-dione congeners with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com These studies help in understanding the structural requirements for effective inhibition of the enzyme, guiding the synthesis of more potent herbicidal agents. mdpi.com The insights gained from molecular docking, such as identifying key hydrogen bonds and hydrophobic interactions, are invaluable for the rational design of new derivatives with enhanced biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models allow for the prediction of the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For cyclohexane-1,3-dione derivatives, QSAR models have been successfully developed to predict their anticancer activity. nih.gov These studies often involve the use of multiple linear regression (MLR) and artificial neural networks (ANN) to build robust predictive models. nih.gov The descriptors used in these models can be topological, physicochemical, or electronic in nature, and they quantify various aspects of the molecular structure. nih.gov

A notable QSAR study on cyclohexane-1,3-dione derivatives targeting non-small-cell lung cancer (NSCLC) demonstrated a strong correlation between the structural features of the compounds and their inhibitory activity. nih.gov The reliability of these QSAR models is rigorously assessed through internal and external validation techniques to ensure their predictive power. researchgate.net The insights from QSAR analyses are not only predictive but also descriptive, highlighting the key molecular features that govern the biological activity. mdpi.com For instance, a 3D-QSAR study on 2-acyl-cyclohexane-1,3-diones identified the importance of the 1,3-dione moiety for hydrogen bonding and lipophilic fragments for optimal interaction with the target enzyme. mdpi.com

Diverse Applications of 4 Propylcyclohexane 1,3 Dione and Its Derivatives in Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The chemical reactivity of the 1,3-dicarbonyl moiety in 4-propylcyclohexane-1,3-dione allows it to participate in a multitude of chemical transformations. It can act as a nucleophile in Michael additions and condensation reactions, making it an excellent starting material for synthesizing more complex molecular architectures, including bioactive heterocycles and natural product analogues. google.com

Substituted cyclohexane-1,3-diones are fundamental precursors for a variety of biologically active heterocyclic compounds. google.comresearchgate.net The reactivity of the dione (B5365651) allows for the construction of fused ring systems through condensation reactions with different reagents.

Acridinediones: These compounds, known for their potential as antitumor agents, can be synthesized via a Hantzsch-type condensation. nih.gov This typically involves a one-pot, multi-component reaction between a cyclohexane-1,3-dione derivative like this compound, an aromatic aldehyde, and an amine or ammonium (B1175870) acetate (B1210297). nih.govmdpi.com The resulting 1,8-acridinedione core is a significant class of nitrogen-containing heterocycles. researchgate.netnih.gov

4H-Chromenes: Chromene derivatives are another class of important heterocycles with diverse biological activities. Their synthesis can be achieved through the reaction of this compound with an aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile, often in the presence of a base catalyst. nih.gov This reaction constructs the pyran ring fused to the cyclohexane (B81311) system. nih.govresearchgate.net

Xanthenones and Coumarins: The versatility of the cyclohexane-1,3-dione core also extends to the synthesis of xanthenones and coumarins, which are valuable scaffolds in medicinal chemistry.

The table below summarizes the general synthetic routes to these heterocycles using a cyclohexane-1,3-dione core.

| Target Heterocycle | Reactant 1 | Reactant 2 | Reactant 3 | General Conditions |

| Acridinedione | Cyclohexane-1,3-dione | Aromatic Aldehyde | Amine/Ammonium Acetate | One-pot condensation |

| 4H-Chromene | Cyclohexane-1,3-dione | Aldehyde | Malononitrile | Base-catalyzed condensation |

Cyclohexane-1,3-dione derivatives are recognized as excellent starting materials for the synthesis of various natural products and their analogues. google.com The scaffold is a basic unit found in numerous natural product structures, and its availability allows for the development of synthetic routes to these complex molecules. google.com For instance, congeners of natural products from the Peperomia genus, which possess a 2-acyl-cyclohexane-1,3-dione structure, have been synthesized to explore their biological activities. mdpi.com The synthesis of analogues of bioactive molecules often utilizes the cyclohexane-1,3-dione core to build upon, demonstrating its importance in medicinal chemistry and drug discovery. google.com

The synthesis of unnatural amino acids, which are crucial tools for probing protein structure and function, represents a challenging area of organic synthesis. nih.govrsc.org Substituted cyclohexane-1,3-diones have been identified as versatile intermediates for the synthesis of these complex molecules. google.com The dione structure can be chemically modified through various synthetic steps to introduce the requisite amino and carboxylic acid functionalities. This allows for the creation of unique α-amino acid derivatives that are not found in nature, providing novel building blocks for peptide and protein engineering. google.comineosopen.org

Scaffold Design for Targeted Chemical Activity

The inherent structure of this compound makes it an ideal scaffold for designing molecules with specific biological targets. The cyclohexane ring provides a robust framework, while the dione and propyl groups can be modified to fine-tune activity and selectivity.

The cyclohexane-1,3-dione class is a well-established and commercially significant group of herbicides. google.com Many potent herbicidal and pesticidal molecules incorporate this core structure. google.com These compounds, often referred to as "dims" (e.g., Sethoxydim, Clethodim), are typically selective, post-emergent herbicides used to control grass weeds in broadleaf crops. google.com Patents have disclosed numerous derivatives, including those with a propyl group on the cyclohexane ring, highlighting their high order of herbicidal activity. google.com The general structure of these herbicides involves the cyclohexane-1,3-dione core, often with an oxime ether side chain attached at the 2-position, which is critical for their biological function.

The herbicidal activity of cyclohexane-1,3-dione derivatives is primarily due to their ability to inhibit key plant enzymes. This makes the scaffold a prime candidate for the rational design of potent and selective enzyme inhibitors.

Acetyl-CoA Carboxylase (ACCase) Inhibitors: The "dim" herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids in grasses. nih.gov By blocking this enzyme, the herbicides disrupt lipid synthesis, leading to the death of the target weed. The cyclohexane-1,3-dione scaffold is crucial for binding to the enzyme's active site.

4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibitors: A different class of herbicides, known as triketones, is also derived from the cyclohexane-1,3-dione structure. greenlife.co.ke These compounds, such as mesotrione, are developed from a natural phytotoxin and act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comgreenlife.co.kenih.gov This enzyme is vital for the biosynthesis of plastoquinone (B1678516), an essential cofactor in photosynthesis and carotenoid production. mdpi.comnih.gov Research has shown that a 2-acyl-cyclohexane-1,3-dione feature is required for HPPD inhibition, and modifications to the acyl side chain can optimize potency. mdpi.com

The table below illustrates the use of the cyclohexane-1,3-dione scaffold in designing enzyme-inhibiting herbicides.

| Herbicide Class | Scaffold | Target Enzyme | Mechanism of Action |

| Cyclohexanediones ("Dims") | Cyclohexane-1,3-dione | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis |

| Triketones | 2-Acyl-cyclohexane-1,3-dione | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of plastoquinone biosynthesis |

Precursors for Pharmaceutically Relevant Scaffolds

The cyclohexane-1,3-dione core, including the 4-propyl substituted variant, is a foundational building block for the synthesis of a multitude of heterocyclic compounds, many of which are recognized as privileged scaffolds in medicinal chemistry. The reactivity of the 1,3-dione system allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of fused heterocyclic systems with a wide range of biological activities.

Research has demonstrated that derivatives of cyclohexane-1,3-dione are instrumental in creating compounds with potential as anticancer agents and kinase inhibitors. nih.govnih.gov For instance, these diones can be key starting materials in multicomponent reactions to produce complex molecules in a single step, which is an efficient strategy in drug discovery. rsc.orgsioc-journal.cn

One notable application is in the synthesis of tetrahydrobenzo[b]thiophene derivatives, which are known to exhibit significant biological activities. nih.gov In these syntheses, a derivative of cyclohexane-1,3-dione is reacted with other precursors to form the core of the target molecule. This strategy has been employed to create novel 1,2,4-triazine (B1199460) derivatives that have shown anti-proliferative effects and have been investigated as tyrosine kinase inhibitors. nih.gov

Furthermore, the condensation of cyclohexane-1,3-diones with various reagents can yield fused phenanthroline derivatives, which are another class of compounds with potential therapeutic applications. researchgate.net The Hantzsch-type cyclo-condensation reaction, a well-established method in organic synthesis, can utilize substituted cyclohexane-1,3-diones, such as 5-propylcyclohexane-1,3-dione, to produce complex quinoline (B57606) derivatives. google.com These reactions highlight the adaptability of the cyclohexane-1,3-dione scaffold in generating a diverse array of pharmaceutically relevant structures. The general applicability of these synthetic routes suggests that this compound is a suitable precursor for generating libraries of compounds for biological screening.

| Precursor | Reaction Type | Resulting Scaffold | Potential Application |

| Cyclohexane-1,3-dione derivative | Multicomponent reaction | Tetrahydrobenzo[e] nih.govresearchgate.netsigmaaldrich.comtriazine | Anticancer, Kinase inhibitor |

| 5-Propylcyclohexane-1,3-dione | Hantzsch-type cyclo-condensation | 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivative | Treatment of infertility |

| Cyclohexane-1,3-dione | Condensation with 6-aminoquinoline (B144246) and aldehydes | 12-Aryl(heteryl,cyclohexenyl)-8,9,10,12-tetrahydro-7H-benzo[b] sigmaaldrich.comnih.govphenanthrolin-11-ones | Undisclosed therapeutic applications |

| Cyclohexane-1,3-dione | Reaction with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride | 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Intermediate for anticancer agents |

Applications as Research Probes and Derivatizing Agents

Beyond its role as a synthetic precursor for therapeutic agents, this compound and related compounds have found utility in the development of specialized tools for analytical chemistry and biological research.

Utilization as Derivatizing Reagents in Analytical Chemistry for Aldehyde Analysis

Cyclohexane-1,3-diones have been successfully employed as derivatizing agents for the analysis of aldehydes. nih.govresearchgate.netjst.go.jp This is particularly useful in analytical techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC), where the derivatization of aldehydes enhances their detection. nih.govjst.go.jp Aldehydes, which often lack a strong chromophore, are converted into derivatives that are more easily detectable, for instance by fluorescence. jst.go.jp

The reaction of cyclohexane-1,3-dione with aliphatic aldehydes in the presence of ammonium acetate results in the formation of highly fluorescent decahydroacridine-1,8-dione derivatives. jst.go.jp This method has been shown to be effective for the quantitative analysis of a range of aldehydes from C1 to C12. jst.go.jp The use of cyclohexane-1,3-dione as a derivatizing reagent offers several advantages, including the stability of the reagent, its solubility in aqueous solutions, high selectivity, and the formation of a single derivative per aldehyde, which simplifies analysis. nih.gov While much of the published research has utilized unsubstituted cyclohexane-1,3-dione or 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the underlying chemistry of the Hantzsch reaction responsible for the formation of the fluorescent adduct is applicable to other substituted diones, including this compound. The presence of the propyl group would modify the chromatographic behavior of the resulting derivative, which could be advantageous in specific analytical separations.

| Analytical Technique | Derivatizing Agent | Analyte | Derivative Formed |

| HPLC with Fluorescence Detection | Cyclohexane-1,3-dione | Aliphatic Aldehydes (C1-C12) | Decahydroacridine-1,8-dione |

| Micellar Electrokinetic Chromatography (MEKC) | Cyclohexane-1,3-dione | Formaldehyde (B43269), Acetaldehyde, Propionaldehyde, Valeraldehyde | CHD-aldehyde adduct |

Development of Chemical Reporters for Biological Studies

The development of chemical reporters is crucial for understanding complex biological processes. nih.gov These reporters are molecules that can be used to tag and visualize specific biomolecules or to report on particular cellular events. The 1,3-dicarbonyl scaffold, present in this compound, has been identified as a key reactive motif for the development of such probes, particularly for the detection of protein S-sulfenylation, a reversible post-translational modification. rsc.orgresearchgate.net

Protein S-sulfenylation plays a significant role in regulating protein function. researchgate.net Probes based on the 1,3-dicarbonyl scaffold can react with the sulfenic acid form of cysteine residues in proteins. rsc.org A study profiling the reactivity of a library of cyclic C-nucleophiles towards sulfenic acid included this compound. rsc.org This research demonstrated that the substitution on the cyclohexane ring influences the reactivity of the dione. Specifically, this compound was found to react with a model sulfenic acid, indicating its potential as a building block for chemical reporters aimed at studying protein S-sulfenylation. rsc.org The development of such probes with enhanced reactivity is a significant step toward a more comprehensive analysis of the "sulfenome." researchgate.net

The general strategy for creating these chemical reporters involves attaching a tag (e.g., a fluorophore or a biotin (B1667282) molecule for purification) to the 1,3-dione scaffold. This allows for the detection and/or isolation of proteins that have undergone S-sulfenylation. While much of the initial work in this area focused on dimedone, the exploration of other derivatives, such as this compound, opens up possibilities for fine-tuning the properties of these biological probes, including their reactivity and cell permeability.

| Compound | Reactivity (kobs, min-1) with Sulfenic Acid Model | Potential Application |

| This compound | 1.0 | Development of chemical probes for protein S-sulfenylation |

| 4-Isopropylcyclohexane-1,3-dione | 1.3 | Development of chemical probes for protein S-sulfenylation |

| 4-Benzylcyclohexane-1,3-dione | 0.7 | Development of chemical probes for protein S-sulfenylation |

| 1,3-Cyclopentanedione (B128120) | 0.02 | Comparison for reactivity studies |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing 4-propylcyclohexane-1,3-dione and its derivatives is a key area of ongoing research. Traditional methods for creating 4-alkyl-1,3-cyclohexanediones often serve as a baseline, but modern chemistry seeks to improve upon these in terms of yield, selectivity, and environmental impact.

Recent advancements include palladium-catalyzed reactions. For instance, the reaction of propargylic carbonates with 2-propylcyclohexane-1,3-dione (B8496786) has been shown to produce functionalized products in good yields (around 75%) clockss.org. Another promising approach involves domino reactions, which combine multiple transformations into a single synthetic operation. A notable example is a protocol used to synthesize benzothiophene (B83047) derivatives where 5-propylcyclohexane-1,3-diones reacted with amino aldehydes, achieving a high yield of 97% rsc.org. Such high-yield reactions represent a significant step towards more efficient chemical manufacturing.

Furthermore, the biosynthesis of related natural products offers a glimpse into future sustainable pathways. Chiloglottone 1, chemically known as 2-ethyl-5-propylcyclohexane-1,3-dione, is a floral volatile produced by orchids researchgate.net. Its natural synthesis pathway, believed to involve the condensation of fatty acid precursors, suggests that enzymatic or biomimetic syntheses could be developed as highly specific and environmentally friendly alternatives to traditional chemical methods researchgate.net.

Table 1: Comparison of Selected Synthetic Routes for Propyl-Substituted Cyclohexane-1,3-diones

| Synthetic Method | Reactants | Product Type | Reported Yield | Reference |

| Palladium-Catalyzed Cyclization | 2-Propylcyclohexane-1,3-dione, Propargylic Carbonate | Substituted Furan | 75% | clockss.org |

| Domino Reaction | 5-Propylcyclohexane-1,3-dione, Amino Aldehyde | Benzothieno[3,2-b]pyridine | 97% | rsc.org |

Advanced Mechanistic Studies on Electrophilic/Nucleophilic Interactions

Understanding the fundamental reactivity of this compound is crucial for its application in synthesis. Like other 1,3-dicarbonyl compounds, it exists predominantly in its enol form in solution, which establishes a key nucleophilic center at the C-2 position researchgate.net. The propyl group at the C-4 position influences the electronic properties and, consequently, the reactivity of the molecule.

Detailed kinetic studies have begun to quantify these interactions. In a significant study profiling the reactivity of various cyclic C-nucleophiles, this compound was reacted with an electrophilic sulfenic acid. The reaction exhibited an observed rate constant (k_obs) of 1.0 min⁻¹ scielo.org.mx. This research demonstrated that straight-chain alkylation at the C-4 position, as with the propyl group, leads to a slight increase in nucleophilic reactivity compared to the unsubstituted 1,3-cyclohexanedione (B196179) scielo.org.mx. This effect is attributed to the electron-donating nature of the alkyl group, which enhances the nucleophilicity of the enolate.

Computational studies have further illuminated the mechanistic details. The conformational inversion energy of the parent 1,3-cyclohexanedione ring has been calculated to be 1.87 kcal/mol, providing insight into the molecule's dynamic behavior in solution mdpi.comacs.org. Kinetic studies on the reaction of similar cyclic diones with azanone (HNO) showed that the energy barrier for the reaction is influenced by ring size and substitution, reinforcing the importance of the specific molecular geometry on reactivity colab.ws.

Table 2: Reactivity Data for 4-Substituted 1,3-Cyclohexanediones

| C-4 Substituted Compound | Reaction Partner | Observed Rate Constant (k_obs) | Key Finding | Reference |

| This compound | Cysteine Sulfenic Acid | 1.0 min⁻¹ | Straight-chain alkylation slightly increases reactivity. | scielo.org.mx |

| 4-Isopropylcyclohexane-1,3-dione | Cysteine Sulfenic Acid | 1.3 min⁻¹ | Branched-chain alkylation shows a similar slight increase. | scielo.org.mx |

| Unsubstituted 1,3-Cyclohexanedione | Azanone (HNO) | 2.2 x 10³ M⁻¹s⁻¹ | Provides a baseline for reactivity comparison. | colab.ws |

Development of Chiral this compound Derivatives and Asymmetric Synthesis

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The this compound structure offers a scaffold for developing new chiral entities. While direct asymmetric synthesis of the 4-propyl derivative itself is an emerging area, extensive research on the broader class of 1,3-cyclohexanediones demonstrates a clear path forward.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral catalysts, such as derivatives of proline and chiral phosphoric acids, have been successfully used in various asymmetric reactions:

Asymmetric Annulation: L-proline has been used to catalyze the Robinson annulation of 1,3-cyclohexanedione, yielding chiral Wieland-Miescher ketone analogues with excellent enantioselectivity bohrium.com.

Desymmetrization: The enantioselective isomerization of prochiral 2,2-disubstituted 1,3-cyclohexanediones can be achieved using organocatalysts to create products with high enantiomeric ratios researchgate.netau.dkacs.org. This strategy is directly applicable to creating chiral centers on the cyclohexanedione ring.

Michael Additions: The enantioselective Michael addition of 1,3-cyclohexanediones to α,β-unsaturated aldehydes, catalyzed by secondary amines, can produce chiral dihydropyrans with up to 97% enantiomeric excess rsc.org.

These established methodologies provide a robust framework for the future development of specific chiral derivatives of this compound, enabling the synthesis of complex, stereodefined molecules for various applications.

Integration with Green Chemistry Principles for Environmentally Benign Processes

The principles of green chemistry, which promote the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly being integrated into processes involving this compound. mdpi.comresearchgate.netnih.gov

Key areas of integration include:

Solvent-Free Reactions: Mechanical milling has been used to conduct solid-state radical reactions of 1,3-cyclohexanediones, eliminating the need for harsh solvents like acetic acid and simplifying product workup bohrium.comau.dk.

Catalyst Efficiency: Research has shown that by carefully controlling reactant concentrations, the amount of acid catalyst required for certain cycloaddition reactions involving 1,3-cyclohexanediones can be dramatically reduced—in some cases by a factor of 450—while improving yields and reaction times researchgate.net.

Use of Renewable Feedstocks: The natural biosynthesis of chiloglottone (2-ethyl-5-propylcyclohexane-1,3-dione) from fatty acid precursors in orchids points towards the potential of using renewable biomass as a starting material for producing this class of compounds researchgate.net.

Electrochemical Synthesis: The use of electrochemistry for oxidation reactions, such as in the synthesis of adipic acid derivatives from related cyclohexanone (B45756) structures, offers a greener alternative to methods that rely on stoichiometric heavy-metal oxidants.

These examples highlight a clear trend towards developing more sustainable chemical processes that are both economically viable and environmentally responsible.

Computational Design of Next-Generation Analogues with Tailored Reactivity or Synthetic Utility

Computational chemistry is accelerating the discovery and development of new molecules by allowing for the in silico design and screening of compounds before they are synthesized in the lab. This approach is being actively applied to the cyclohexane-1,3-dione family.

A prominent study utilized a combination of Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT) computations, and molecular docking to design and screen a new class of cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met protein, a target in non-small-cell lung cancer therapy. This work successfully identified nine new lead compounds with tailored biological activity, demonstrating the power of computational design.

Other computational approaches are used to probe the fundamental properties that govern reactivity and synthetic utility:

Reactivity Prediction: Software tools are used to predict key parameters like pKa, which directly relates to the nucleophilicity of the dione (B5365651) and its subsequent reaction rates scielo.org.mx.

Mechanistic Elucidation: DFT calculations are employed to map reaction pathways and understand the stereoselectivity of complex transformations, such as the formation of fused pyridine (B92270) derivatives rsc.org.

Conformational Analysis: The study of the energy associated with the chair-chair interconversion of the cyclohexanedione ring helps in understanding its behavior and how it might interact with enzymes or catalysts mdpi.comacs.org.

These computational tools enable the rational design of next-generation analogues of this compound with precisely tailored electronic properties, reactivity, or biological function, significantly shortening the development cycle for new and useful chemicals.

Q & A

Q. What are the established synthetic routes for 4-propylcyclohexane-1,3-dione, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of diketones with propyl-containing precursors under acidic or basic catalysis. For example, cyclohexane-1,3-dione derivatives are often alkylated via nucleophilic addition or cross-coupling reactions. Key intermediates (e.g., enol ethers or keto-enol tautomers) are purified via column chromatography and characterized using NMR (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity (>95%) . X-ray crystallography may resolve structural ambiguities in crystalline intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-H vibrations of the propyl group (~2850–2960 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₁₂O₂: 169.0865 Da) .

- Reverse-Phase HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity and detect byproducts .

- DSC/TGA : Measures thermal stability (decomposition >200°C) for storage recommendations .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, DCM).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against E. coli or S. aureus), using positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, amines) at the 4-propyl position and compare bioactivity trends .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer: